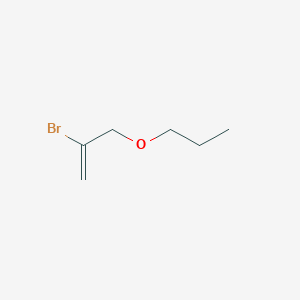
2-Bromo-3-propoxyprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-propoxyprop-1-ene is an organic compound with the molecular formula C6H11BrO. It is a brominated alkene, characterized by the presence of a bromine atom attached to a propoxypropene backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-propoxyprop-1-ene typically involves the bromination of 3-propoxyprop-1-ene. One common method is the addition of bromine to the double bond of 3-propoxyprop-1-ene in the presence of a solvent like dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity and ensure selective bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to maximize yield and purity. The bromination reaction is typically conducted in large reactors with continuous monitoring of temperature and reaction progress .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-propoxyprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-propoxyprop-1-ol.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 3-propoxypropene.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles, such as hydrogen halides.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, alkoxide ions.
Bases: Sodium hydroxide, potassium tert-butoxide.
Electrophiles: Hydrogen bromide, chlorine.
Major Products Formed:
3-Propoxyprop-1-ol: Formed via nucleophilic substitution.
3-Propoxypropene: Formed via elimination reactions.
Scientific Research Applications
2-Bromo-3-propoxyprop-1-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2-Bromo-3-propoxyprop-1-ene in chemical reactions involves the reactivity of the bromine atom and the double bond. The bromine atom can act as a leaving group in substitution and elimination reactions, while the double bond can participate in addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
2-Bromo-3,3,3-trifluoroprop-1-ene: Similar in structure but contains trifluoromethyl group instead of propoxy group.
3-Bromo-2-hydroxypyridine: Contains a hydroxyl group and a pyridine ring instead of a propoxy group
Uniqueness: 2-Bromo-3-propoxyprop-1-ene is unique due to its propoxy group, which imparts different reactivity and properties compared to other brominated alkenes. This uniqueness makes it valuable in specific synthetic applications where the propoxy group can influence the outcome of reactions .
Properties
CAS No. |
90262-28-5 |
|---|---|
Molecular Formula |
C6H11BrO |
Molecular Weight |
179.05 g/mol |
IUPAC Name |
2-bromo-3-propoxyprop-1-ene |
InChI |
InChI=1S/C6H11BrO/c1-3-4-8-5-6(2)7/h2-5H2,1H3 |
InChI Key |
BEAZTHFRBPTWKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCC(=C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















